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The following table summarizes the key experimental findings for the isolated compounds against T. cruzi
sirtuins and the parasite itself. The data is sourced from a 2019 study that specifically investigated these

relationships [1].

Table 1: Inhibitory Activity of A. occidentale Compounds against T. cruzi Sirtuins and Parasite

TcSir2rpl TcSir2rp3 Trypomastigote Amastigote Selectivity
Compound Class . R
Inhibition Inhibition ECso (M) ECso (M) Index (SI)
Cardol (2) - Cardol 31.40 £ Not Active 12.25+0.25 14.70 = 4
Diene 2.33 UM 3.27
Anacardic Anacardic  Active Active Data not fully Data not -
Acid (5) - Acid specified fully
Diene specified
Anacardic Anacardic  Active Active Data not fully Data not -
Acid (6) - Acid specified fully
Monoene specified
Cardol (1) - Cardol Not Active  Not Active  23.36 + 0.12 11.75 4
Triene 0.40
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TcSir2rpl TcSir2rp3 Trypomastigote Amastigote  Selectivity

Compound Class o o
Inhibition Inhibition ECso (UM) ECso (UM) Index (SI)

Cardanol (4) - Cardanol Not Active  Not Active  Active (ECso not  Active (ECso -

Monoene specified) not
specified)
Benznidazole Drug - - ~12.25 yM - -
(Control) (similar to
Cardol 2)

Key Insights from the Data:

e Cardol Diene (2) is the Most Potent Sirtuin-Targeting Anti-Parasitic Agent: Among the
compounds tested, Cardol Diene was the most effective at inhibiting a T. cruzi sirtuin (TcSir2rpl)
while also demonstrating potent anti-parasitic activity. Its effectiveness against trypomastigotes was
comparable to the standard drug benznidazole [1].

¢ Anacardic Acids are Broader-Spectrum Sirtuin Inhibitors: While slightly less potent against the
parasite in this specific assay, the Anacardic Acids (both diene and monoene) were the only
compounds that showed inhibitory activity against both TcSir2rpl and TcSir2rp3 sirtuin targets [1].

e Anti-Parasitic Activity Can Be Sirtuin-Independent: Cardol Triene (1) and Cardanol Monoene (4)
were inactive against the purified sirtuin enzymes but still showed anti-T. cruzi effects. This indicates
they likely work through other mechanisms or parasite targets, highlighting the complexity of their
bioactivity [1].

e Structural Activity Relationship (SAR) is Nuanced: The data suggests that the degree of
unsaturation (e.g., diene vs. triene) and the specific phenolic head group (anacardic acid vs. cardol
vs. cardanol) critically influence whether a compound inhibits sirtuins and its overall anti-parasitic
potency [1].

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a summary of the key methodologies used in the

primary study [1].

1. Compound Isolation from *Anacardium occidentale*

e Source: Cashew nut powder.
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e Extraction: Sequential extraction with hexane (to remove fatty acids), followed by dichloromethane
and methanol.

e Analysis & Purification: The dichloromethane extract, rich in target compounds, was purified using
Medium-Pressure Liquid Chromatography (MPLC-UV) and semi-preparative HPLC-UV.

¢ Identification: The structure of the isolated compounds (Cardols, Cardanols, Anacardic Acids with
varying unsaturation) was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and by
comparing data with existing literature.

2. Recombinant Sirtuin Inhibition Assay

¢ Protein Production: The genes for TcSir2rpl and TcSir2rp3 were cloned and expressed in E. coli,
and the recombinant proteins were purified using affinity chromatography.

e Enzymatic Activity Confirmation: Deacetylase activity was confirmed using a fluorogenic assay.
The reaction requires NAD™* as a co-factor. Deacetylation of the substrate allows its cleavage by
trypsin, releasing a fluorescent signal.

¢ Inhibition Testing: Isolated compounds were evaluated in this assay system. The increase in
fluorescence in the presence of a compound and NAD* was measured to determine its inhibitory
effect.

3. Anti-Parasitic Activity Assessment

e Parasite Culture: T. cruzi trypomastigotes and amastigotes were maintained in laboratory cultures.

e Cytotoxicity Measurement: The half-maximal effective concentration (ECso) against the different
parasite forms was determined. The Selectivity Index (SI) was calculated by comparing the
cytotoxicity against the parasites (ECso) with the cytotoxicity against host cells (e.g., human
fibroblasts, CCso), providing a measure of the compound's safety window.

Experimental Workflow and Mechanism

The diagram below illustrates the logical workflow from compound isolation to the determination of their

activity, integrating the protocols described above.
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Key Conclusions for Drug Discovery

e Anacardic Acids provide a broader sirtuin inhibition profile, making them excellent starting points
for structure-based drug design targeting multiple parasite sirtuins.

e Cardol Diene represents a highly potent, target-specific lead compound, especially for TcSir2rpl
inhibition, with promising in-parasite efficacy.

¢ The presence of non-sirtuin mediated anti-parasitic mechanisms in some compounds suggests
that A. occidentale is a source of multi-target agents, which could help in overcoming drug resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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